molecular formula C12H14ClF3N2O2 B13533535 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride

Katalognummer: B13533535
Molekulargewicht: 310.70 g/mol
InChI-Schlüssel: BNNLCXUWDXOHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Vorbereitungsmethoden

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the nitration of 4-(trifluoromethyl)phenylpiperidine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving the interaction of nitro and trifluoromethyl groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride include:

These compounds share the nitro and trifluoromethyl groups but differ in their core structures. The uniqueness of this compound lies in its piperidine ring, which can impart different chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C12H14ClF3N2O2

Molekulargewicht

310.70 g/mol

IUPAC-Name

4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8;/h1-2,7-8,16H,3-6H2;1H

InChI-Schlüssel

BNNLCXUWDXOHGU-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.